molecular formula C28H26BrOP B13156348 (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide CAS No. 89490-63-1

(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide

Cat. No.: B13156348
CAS No.: 89490-63-1
M. Wt: 489.4 g/mol
InChI Key: QGHGMEUSXSYXKN-UHFFFAOYSA-M
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Description

(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrOP It is known for its unique structure, which includes a triphenylphosphonium group attached to a 4-oxo-4-phenylbutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the 4-oxo-4-phenylbutyl group. One common method includes the use of a halogenated precursor, such as 4-bromo-4-phenylbutan-2-one, which reacts with triphenylphosphine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced species.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-compounds, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and related compounds.

    Biology: The compound can be used in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.

    Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cellular components.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide exerts its effects is largely dependent on its ability to interact with cellular components. The triphenylphosphonium group allows the compound to cross cell membranes and accumulate in mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane.

Comparison with Similar Compounds

Similar Compounds

  • (4-Oxo-4-phenylbutyl)triphenylphosphonium chloride
  • (4-Oxo-4-phenylbutyl)triphenylphosphonium iodide
  • (4-Oxo-4-phenylbutyl)triphenylphosphonium fluoride

Uniqueness

(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to other halide derivatives. The bromide ion can participate in specific substitution reactions that may not be as favorable with other halides.

Properties

CAS No.

89490-63-1

Molecular Formula

C28H26BrOP

Molecular Weight

489.4 g/mol

IUPAC Name

(4-oxo-4-phenylbutyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C28H26OP.BrH/c29-28(24-14-5-1-6-15-24)22-13-23-30(25-16-7-2-8-17-25,26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H/q+1;/p-1

InChI Key

QGHGMEUSXSYXKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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